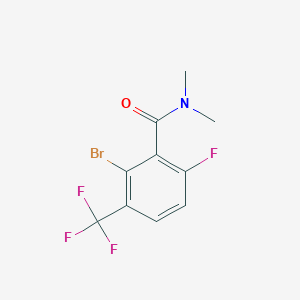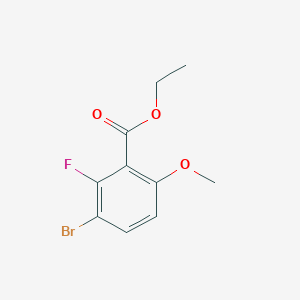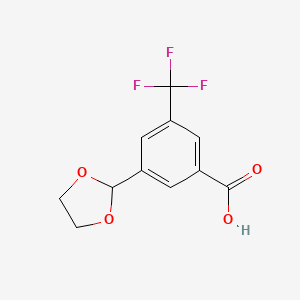
3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)-benzoic acid, otherwise known as TFDB, is an organic compound belonging to the class of dioxolanes. It is an important intermediate in organic synthesis, and is widely used as a reagent in the synthesis of various organic compounds. TFDB has also been studied for its potential applications in the medical and pharmaceutical fields.
Aplicaciones Científicas De Investigación
TFDB has been studied for its potential applications in the medical and pharmaceutical fields. It has been found to have significant anti-inflammatory and anti-oxidant activities, and has been studied for its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and inflammatory disorders. TFDB has also been studied for its potential use as a drug delivery system, as it can be used to transport therapeutic agents to specific sites in the body.
Mecanismo De Acción
The mechanism of action of TFDB is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the oxidation of lipids and proteins. TFDB has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, suggesting that it may have an anti-inflammatory effect.
Biochemical and Physiological Effects
TFDB has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, improve insulin sensitivity, and reduce oxidative stress. It has also been found to have anti-cancer activity, as it has been found to inhibit the growth of cancer cells. In addition, TFDB has been found to have neuroprotective effects, as it has been found to protect neurons from oxidative damage.
Advantages and Limitations for Laboratory Experiments
TFDB has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it has a low toxicity profile and is not expected to cause any adverse effects. However, there are some limitations to using TFDB in laboratory experiments. For example, it has a relatively low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research into TFDB. One potential direction is to further study its anti-cancer properties. Another potential direction is to explore its potential applications in drug delivery systems. Additionally, further research into its mechanism of action and biochemical and physiological effects could provide further insight into its potential therapeutic applications. Finally, further research into its synthesis method could lead to improved methods for its production.
Métodos De Síntesis
TFDB can be synthesized by a variety of methods, including a reaction between trifluoromethanesulfonic acid (TFSA) and 1,3-dioxolane-2-carboxylic acid (DCA). The reaction is typically carried out in an inert atmosphere at a temperature of 140-180°C. The reaction yields a mixture of TFDB and DCA, which can be separated by column chromatography.
Propiedades
IUPAC Name |
3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O4/c12-11(13,14)8-4-6(9(15)16)3-7(5-8)10-17-1-2-18-10/h3-5,10H,1-2H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGRTQWLROWSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



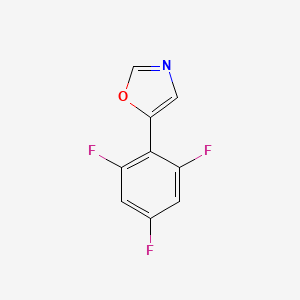
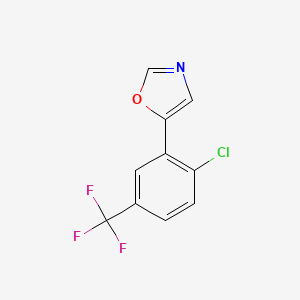


![[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B6294440.png)
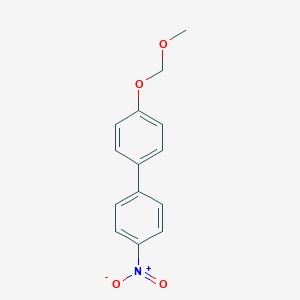

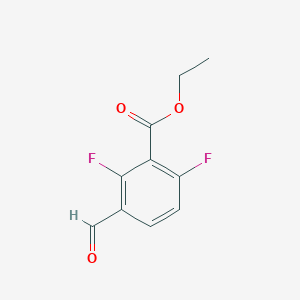

![1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B6294478.png)
